- Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilinesJournal of the Indian Chemical Society, 1989, 66(5), 342-4,
Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)

2,4-Dinitro-N-phenylaniline structure
Product Name:2,4-Dinitro-N-phenylaniline
CAS No:961-68-2
Molecular Formula:C12H9N3O4
Molecular Weight:259.217562437058
MDL:MFCD00007223
CID:40419
PubChem ID:13748
2,4-Dinitro-N-phenylaniline Properties
Names and Identifiers
-
- 2,4-Dinitro-N-phenylaniline
- N-(2,4-Dinitrophenyl)-N-phenylamine
- 2,4-Dinitrodiphenylamine
- 2,4-Dinitro-N-phenylbenzenamine (ACI)
- Diphenylamine, 2,4-dinitro- (8CI)
- (2,4-Dinitro-phenyl)-phenyl-amine
- Acetoquinone Yellow 5JZ
- C.I. 10340
- C.I. Disperse Yellow 14
- Disperse yellow 14
- N-(2,4-Dinitrophenyl)aniline
- N-(2,4-Dinitrophenyl)benzenamine
- N-Phenyl-2,4-dinitroaniline
- NSC 6150
- o,p-Dinitrodiphenylamine
- Serisol Yellow 2G
- Supracet Yellow 3G
- D0278
- Diphenylamine,4-dinitro-
- 961-68-2
- F0020-1341
- SCHEMBL293916
- Benzenamine, 2,4-dinitro-N-phenyl-
- EN300-175017
- 2,4-dinitro-N-phenyl-aniline
- BRN 1996954
- 2,4-Dinitrodiphenylamin
- 4-12-00-01692 (Beilstein Handbook Reference)
- Z31199805
- DB-057626
- 2,4-Dinitro-N-phenylaniline #
- CHEMBL4443557
- STK266239
- AS-58183
- NSC6150
- EINECS 213-508-4
- AKOS000286101
- A845554
- Benzenamine,4-dinitro-N-phenyl-
- NSC-6150
- InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13
- Diphenylamine, 2,4-dinitro-
- MFCD00007223
- 2,4-Dinitrodiphenylamine, 98%
- DTXSID7061354
- AI3-02914
- D89621
- W-100147
- NS00021408
-
- MDL: MFCD00007223
- InChIKey: RHTVQEPJVKUMPI-UHFFFAOYSA-N
- Inchi: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
- SMILES: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O
Computed Properties
- Exact Mass: 259.05900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 4
- Monoisotopic Mass: 259.05930578g/mol
- Heavy Atom Count: 19
- Complexity: 333
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: nothing
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 104Ų
Experimental Properties
- LogP: 4.36600
- PSA: 103.67000
- Refractive Index: 1.5700 (estimate)
- Boiling Point: 402.47°C (rough estimate)
- Melting Point: 157.0 to 160.0 deg-C
- Flash Point: 204.1 ºC
- Solubility: acetone: soluble25mg/mL, clear, orange to red
- Color/Form: Red needle like crystals [1]
- Stability/Shelf Life: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.
- Solubility: Soluble in hot ethanol \ hot benzene \ acetone \ chloroform [4]
- Density: 1.3450 (rough estimate)
2,4-Dinitro-N-phenylaniline Security Information
- RTECS:JJ8825000
- WGK Germany:3
- Safety Instruction: S26-S37/39
- Risk Phrases:R36/37/38
-
Dangerous goods sign:
- Hazard Statement: H316-H320
- Warning Statement: P264-P305+P351+P338+P337+P313-P332+P313
- Prompt:warning
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- Risk Phrases: R36/37/38
2,4-Dinitro-N-phenylaniline Customs Data
- HS CODE:2921440000
- Customs Data:
China Customs Code:
2921440000Overview:
2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-Dinitro-N-phenylaniline Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003GBQ-1g |
2,4-Dinitrodiphenylamine |
961-68-2 | 98% | 1g |
$45.00 | 2025-02-19 | |
A2B Chem LLC | AB60326-1g |
2,4-Dinitrodiphenylamine |
961-68-2 | 98% | 1g |
$18.00 | 2024-07-18 | |
Aaron | AR003GK2-50mg |
2,4-Dinitrodiphenylamine |
961-68-2 | 95% | 50mg |
$57.00 | 2024-07-18 | |
abcr | AB142628-25 g |
2,4-Dinitrodiphenylamine, 96%; . |
961-68-2 | 96% | 25 g |
€65.60 | 2023-07-20 | |
City Chemical | D9265-100GM |
2,4-Dinitrodiphenylamine |
961-68-2 | 98% | 100gm |
$26.40 | 2023-09-19 | |
Enamine | EN300-175017-0.05g |
2,4-dinitro-N-phenylaniline |
961-68-2 | 95.0% | 0.05g |
$23.0 | 2025-02-19 | |
Life Chemicals | F0020-1341-2μmol |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
TRC | D194475-2.5g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 2.5g |
$ 45.00 | 2022-06-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-100G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | >98.0% | 100g |
¥277.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0278-100g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 98.0%(GC) | 100g |
¥595.0 | 2022-06-10 |
2,4-Dinitro-N-phenylaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Ethanol , Water
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazoleJournal of the Chemical Society, 1942, 500, 500-4,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Ethanol
Reference
- Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinolineZhurnal Obshchei Khimii, 1937, 7, 162-8,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: Dimethyl sulfoxide ; 17 h, 100 °C
Reference
- Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross couplingNew Journal of Chemistry, 2017, 41(14), 6523-6529,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 15 h, 25 °C
Reference
- 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cellsBioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
Reference
- Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl MoietyJournal of Medicinal Chemistry, 2022, 65(19), 12701-12724,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 25 h, rt
Reference
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ; rt → reflux; 1 h, reflux; reflux → rt
Reference
- New ferro- and antiferromagnetic complexes of tridentate azomethines with copperZhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water
Reference
- Transformation of aryl esters of N-substituted benzimide acids in alkaline solutionsUkrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 30 min, reflux; 3 h, reflux
Reference
- Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivativesPharmazie, 1978, 33(1), 30-8,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Alumina , Potassium fluoride ; 15 min, 150 °C
Reference
- A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogensInternational Journal of Molecular Sciences, 2013, 14(9), 18850-18860,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ; 24 h, rt
Reference
- Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancerEuropean Journal of Medicinal Chemistry, 2020, 187,,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Potassium fluoride , Basic alumina ; 5 min, rt
1.2 10 min, 40 °C
1.2 10 min, 40 °C
Reference
- Synthesis of some novel n-substituted aromatic aminesJournal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036,
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: Ethanol ; cooled; 1.5 h, rt
Reference
- Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acidHecheng Huaxue, 2010, 18, 150-153,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium carbonate ; 5 h, rt → 80 °C
Reference
- Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization processShanghai Daxue Xuebao, 2007, 13(1), 77-81,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 1 h, rt → 78 °C
Reference
- Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED ApplicationInorganic Chemistry, 2019, 58(21), 14377-14388,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Alumina , Potassium fluoride ; 5 min, rt
1.2 10 min, rt
1.2 10 min, rt
Reference
- Synthesis of N-arylamines in dry media and their antibacterial activityJournal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133,
Synthetic Circuit 18
Reaction Conditions
1.1 20 min, 140 °C
Reference
- NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposureTetrahedron Letters, 2012, 53(17), 2218-2221,
2,4-Dinitro-N-phenylaniline Raw materials
- Benzenecarboximidic acid, N-phenyl-, 2,4-dinitrophenyl ester (9CI)
- 2-(2,4-Dinitrophenyl)-6,7-dimethoxyisoquinolinium
2,4-Dinitro-N-phenylaniline Preparation Products
2,4-Dinitro-N-phenylaniline Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:961-68-2)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:961-68-2)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
2,4-Dinitro-N-phenylaniline Related Literature
-
G. G. Coker,S. G. P. Plant,P. B. Turner J. Chem. Soc. 1951 110
-
2. Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross couplingPinki Gaur,K. Durga Bhaskar Yamajala,Shaibal Banerjee New J. Chem. 2017 41 6523
-
Zuri?e Abrego,Nagore Grijalba,Nora Unceta,Maite Maguregui,Alicia Sanchez,Alberto Fernández-Isla,M. Aranzazu Goicolea,Ramón J. Barrio Analyst 2014 139 6232
-
Matteo D. Gallidabino,Leon P. Barron,Céline Weyermann,Francesco S. Romolo Analyst 2019 144 1128
-
L. Lain,H. L?nnberg,T. A. L?nnberg Org. Biomol. Chem. 2015 13 3484
-
6. Benzoquinone imines. Part VI. Mechanism and kinetics of the reaction of p-benzoquinone di-imines with m-phenylenediaminesJohn F. Corbett J. Chem. Soc. B 1969 827
-
7. 7??Aromatic chemistryShinji Toyota,Masahiko Iyoda,Fumio Toda Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2002 98 359
-
8. The excess basicity of alkali metal methoxides in methanolAlessandro Bagno,Gianfranco Scorrano,Fran?ois Terrier J. Chem. Soc. Perkin Trans. 2 1990 1017
-
9. Reactions in strongly basic solutions. Part IV. Kinetics and mechanisms of the alkaline hydrolysis of 1-substituted 2,4-dinitrobenzenes in aqueous dioxanK. Bowden,R. S. Cook,M. J. Price J. Chem. Soc. B 1971 1778
-
10. Reactions of aromatic nitro-compounds in alkaline media. Part XI. Structural investigations by proton magnetic resonance spectroscopyM. R. Crampton,V. Gold J. Chem. Soc. B 1966 893
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